Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound known for its unique structure and diverse applications. This compound features a benzoic acid core with an imidazolidinyl group and a piperidinyl phenyl substituent, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with imidazolidinone and piperidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or other transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-
- Benzoic acid, 4-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-, methyl ester
Uniqueness
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
651749-00-7 |
---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-piperidin-1-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)16-5-4-6-19(15-16)24-14-13-23(21(24)27)18-9-7-17(8-10-18)22-11-2-1-3-12-22/h4-10,15H,1-3,11-14H2,(H,25,26) |
InChI Key |
MFPRVDJOQSBVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCN(C3=O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.